(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether: is a complex organic compound featuring a thiazole ring, a morpholine group, and a sulfonyl phenyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Chlorine Atom: Chlorination of the thiazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Morpholinosulfonyl Phenyl Ether: This step involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine to form the morpholinosulfonyl phenyl ether.
Coupling Reaction: Finally, the thiazole derivative is coupled with the morpholinosulfonyl phenyl ether using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The ether linkage allows for further functionalization through coupling reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The thiazole ring is known for its biological activity, and the morpholinosulfonyl group can enhance the compound’s solubility and bioavailability
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The morpholinosulfonyl group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-(methylsulfonyl)phenyl ether
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-(ethylsulfonyl)phenyl ether
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-(propylsulfonyl)phenyl ether
Uniqueness
Compared to similar compounds, (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether is unique due to the presence of the morpholine ring, which can significantly alter its chemical and biological properties. This structural difference can lead to variations in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c15-14-16-9-12(22-14)10-21-11-1-3-13(4-2-11)23(18,19)17-5-7-20-8-6-17/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUYVILPLDXQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.